4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS 401567-96-2): A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Medicinal Chemistry
4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS 401567-96-2): A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that dictate the trajectory of a hit-to-lead campaign. Among these, 4-bromo-1-(piperazin-1-yl)isoquinoline stands out as a highly privileged, modular building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and strategic utility in developing targeted therapeutics, particularly in the realm of kinase inhibition and GPCR modulation.
Chemical Identity and Structural Descriptors
Accurate molecular identification is the foundation of reproducible research. The isoquinoline core of this compound is functionalized with a basic piperazine moiety at the C1 position and a heavy bromine atom at the C4 position[1]. This specific substitution pattern is not arbitrary; it is designed to maximize downstream synthetic versatility.
Table 1: Quantitative Data and Chemical Identifiers
| Property | Value |
| IUPAC Name | 4-bromo-1-(piperazin-1-yl)isoquinoline |
| CAS Registry Number | 401567-96-2[1] |
| Molecular Formula | C13H14BrN3[2] |
| Molecular Weight | 292.17 g/mol [2] |
| Canonical SMILES | Brc1cnc(N2CCNCC2)c2ccccc12[3] |
| Core Structure | Isoquinoline |
| Key Functional Groups | Aryl bromide, secondary amine (piperazine) |
Physicochemical Properties & Safety Profile
Handling this compound requires strict adherence to standard laboratory safety protocols. According to its Safety Data Sheet (SDS), 4-bromo-1-(piperazin-1-yl)isoquinoline is classified as a solid that may cause skin and eye irritation (Precautionary statements P261, P280)[2].
Storage Causality: The compound must be stored in a well-ventilated area, kept tightly closed, and rigorously protected from light and moisture[2]. Exposure to ambient CO2 and moisture can lead to the formation of carbamate salts at the secondary amine of the piperazine ring, drastically altering its solubility and reactivity in subsequent coupling steps.
Mechanistic Insights: The Strategic Value of the Scaffold
The true value of 4-bromo-1-(piperazin-1-yl)isoquinoline lies in its orthogonal reactivity. It provides two distinct, non-interfering vectors for structural diversification:
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The C1-Piperazine Vector (Pharmacophore Tuning): The piperazine ring is a versatile pharmacophore. In the rational design of kinase inhibitors, the basic nitrogen often extends into the solvent-exposed region of the ATP-binding site, improving aqueous solubility and pharmacokinetic (PK) properties. For GPCR targets, the protonated piperazine nitrogen acts as a classic recognition element for conserved aspartate residues in the transmembrane binding pocket.
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The C4-Bromo Vector (Structural Extension): The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions. Because the C1 position is sterically hindered and electronically deactivated following piperazine substitution, the C4-Br bond can selectively undergo oxidative addition with Pd(0) catalysts. This allows chemists to introduce aryl, heteroaryl, or alkyl substituents that probe the deep hydrophobic pockets or hinge regions of target proteins[4].
Synthetic Methodologies and Experimental Workflows
To ensure scientific integrity, the synthesis of this scaffold must be a self-validating system. The standard protocol builds the molecule from commercially available 4-bromoisoquinoline via a robust three-step sequence[5][6].
Step-by-Step Methodology
Step 1: N-Oxidation
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Rationale: The nitrogen lone pair of 4-bromoisoquinoline must be oxidized to electronically activate the adjacent C1 position for subsequent nucleophilic attack.
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Protocol: Dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add m-chloroperbenzoic acid (m-CPBA, 1.5 eq) at 0 °C. Allow the reaction mixture to warm and stir at room temperature for 3 hours. Quench with saturated aqueous NaHCO3 to neutralize the m-chlorobenzoic acid byproduct, and extract with DCM to yield 4-bromoisoquinoline N-oxide[6].
Step 2: Regioselective Chlorination
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Rationale: Phosphorus oxychloride (POCl3) acts as both an activating agent and a chloride source. The N-oxide oxygen attacks the electrophilic phosphorus, creating a superior leaving group. This drives the regioselective addition of chloride at the C1 position via a Vilsmeier-type intermediate.
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Protocol: Reflux the isolated 4-bromoisoquinoline N-oxide in neat POCl3 for 2-4 hours. Carefully quench the reaction by pouring it dropwise over crushed ice (highly exothermic). Neutralize the aqueous layer with NaOH and extract with ethyl acetate to isolate 4-bromo-1-chloroisoquinoline.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
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Rationale: The C1 chlorine is highly activated by the adjacent endocyclic nitrogen. An excess of piperazine is absolutely crucial to prevent the formation of symmetrical bis-isoquinoline piperazine dimers, ensuring the secondary amine remains available for future functionalization.
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Protocol: Combine 4-bromo-1-chloroisoquinoline with an excess of piperazine (3-5 eq) in sec-butanol. Heat the mixture in a sealed tube at 100 °C for 2 hours[5]. Monitor conversion via LCMS. Upon completion, concentrate the mixture under reduced pressure and purify via flash chromatography (DCM/MeOH gradient) to yield the final 4-bromo-1-(piperazin-1-yl)isoquinoline.
Target Engagement and Downstream Functionalization
Once synthesized, the scaffold can be rapidly diversified. For instance, in the development of B-Raf and Aurora kinase inhibitors, the C4 position undergoes Negishi or Suzuki-Miyaura coupling with aryl boronic acids or organozinc reagents to build the extended biaryl system required for hinge-binding[4][5].
Modular drug design workflow utilizing the orthogonal reactivity of the isoquinoline scaffold.
References
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Title: 4-Bromo-1-(piperazin-1-yl)isoquinoline | CymitQuimica Source: CymitQuimica URL: 1
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Title: SAFETY DATA SHEET - 4-Bromo-1-(piperazin-1-yl)isoquinoline Source: BLD Pharmatech URL: 2
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Title: CAS 401567-96-2 Chemical Properties & SMILES Source: LabNovo URL: 3
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Title: The Synthesis of a Novel Inhibitor of B-Raf Kinase Source: Organic Process Research & Development (ACS Publications) URL: 4
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Title: US8404694B2 - Aurora kinase modulators and method of use Source: Google Patents URL: 5
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Title: Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology Source: ProQuest URL: 6
Sources
- 1. 4-Bromo-1-(piperazin-1-yl)isoquinoline | CymitQuimica [cymitquimica.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. CAS 401567-96-2 MFCD08437050-4-BROMO-1-(PIPERAZIN-1-YL)ISOQUINOLINE -LabNovo [labnovo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8404694B2 - Aurora kinase modulators and method of use - Google Patents [patents.google.com]
- 6. Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology - ProQuest [proquest.com]
